molecular formula C12H17N5O B12231082 (1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol

(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol

Cat. No.: B12231082
M. Wt: 247.30 g/mol
InChI Key: GPWIXLOFKDTWHB-UHFFFAOYSA-N
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Description

(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol is a complex organic compound that belongs to the class of triazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution of a triazolopyrazine derivative with a piperidine derivative. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has been studied for its potential antimicrobial and antiviral properties. It has shown promising activity against various bacterial and viral strains, making it a candidate for further development as a therapeutic agent .

Medicine

In medicine, derivatives of this compound are being explored for their potential use in treating diseases such as cancer and diabetes. The compound’s ability to inhibit specific enzymes and pathways makes it a valuable lead compound in drug development .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of (1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets and modulate their activity is key to its therapeutic potential.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C12H17N5O/c1-9-14-15-12-11(13-4-6-17(9)12)16-5-2-3-10(7-16)8-18/h4,6,10,18H,2-3,5,7-8H2,1H3

InChI Key

GPWIXLOFKDTWHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCCC(C3)CO

Origin of Product

United States

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